![molecular formula C15H9BrN4S B12562660 Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)- CAS No. 171179-30-9](/img/structure/B12562660.png)
Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)- is a heterocyclic compound that combines a thiazole ring with a quinazoline ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)- typically involves the heteroannulation reaction of 2-alkylsulfanylquinazoline. This process begins with the alkylation of 2-mercaptoquinazolin-4-one or its potassium salt to obtain 2-alkylsulfanylquinazolines. These intermediates are then subjected to a heteroannulation reaction with propargyl bromide and aryl halides in the presence of triethylamine and catalysts such as (PPh3)2PdCl2 and CuI .
Industrial Production Methods
Industrial production would likely optimize reaction conditions to maximize yield and purity, employing advanced techniques such as microwave-assisted synthesis to enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing groups, while substitution reactions may produce various functionalized thiazoloquinazolines .
Applications De Recherche Scientifique
Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)- has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to apoptosis (programmed cell death) and reduced tumor growth . Additionally, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with microbial DNA replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[2,3-b]quinazoline: Known for its significant antitumor activity.
Thiazolo[3,2-a]pyrimidine: Exhibits anticancer, antihypertensive, and antiviral activities.
Thiazole derivatives: Include compounds with diverse biological activities such as antioxidant, analgesic, and neuroprotective properties.
Uniqueness
Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)- is unique due to its specific structural configuration, which may confer distinct biological activities compared to other thiazoloquinazoline derivatives. Its combination of a thiazole ring with a quinazoline ring and the presence of a bromophenyl group contribute to its unique chemical and biological properties .
Propriétés
Numéro CAS |
171179-30-9 |
|---|---|
Formule moléculaire |
C15H9BrN4S |
Poids moléculaire |
357.2 g/mol |
Nom IUPAC |
N-(3-bromophenyl)-[1,3]thiazolo[5,4-g]quinazolin-8-amine |
InChI |
InChI=1S/C15H9BrN4S/c16-9-2-1-3-10(4-9)20-15-11-5-14-13(19-8-21-14)6-12(11)17-7-18-15/h1-8H,(H,17,18,20) |
Clé InChI |
IRGSEHJOWJXKPV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)NC2=NC=NC3=CC4=C(C=C32)SC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(9H-Fluoren-9-yl)oxy]-2-phenylphthalazin-1(2H)-one](/img/structure/B12562578.png)

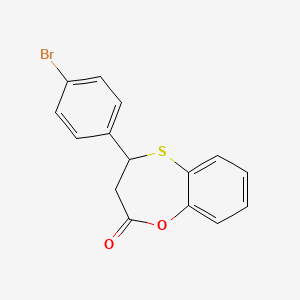
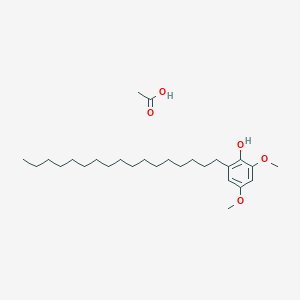
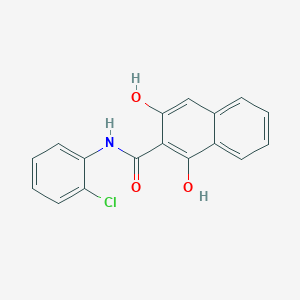
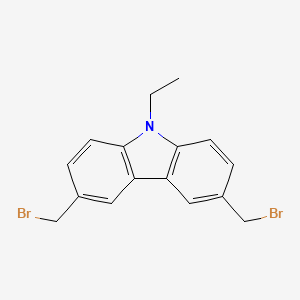
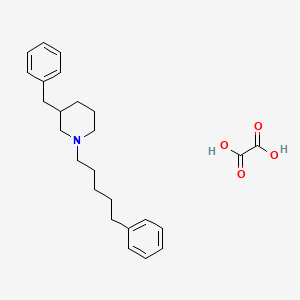
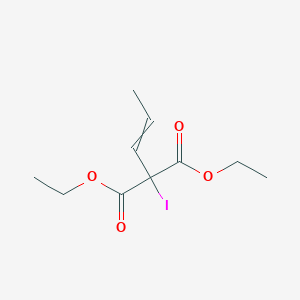


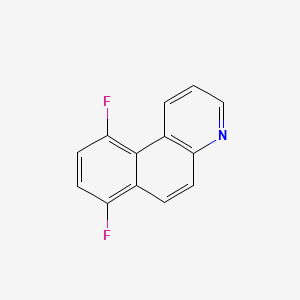
![N~1~,N~4~-Bis[(4-methoxyphenyl)methyl]butane-1,4-diamine](/img/structure/B12562641.png)

![(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B12562651.png)
